4-Nitro-o-phenylenediamine

Catalog No.
S623202
CAS No.
99-56-9
M.F
C6H7N3O2
C6H3(NH2)2NO2
C6H7N3O2
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitro-o-phenylenediamine

CAS Number

99-56-9

Product Name

4-Nitro-o-phenylenediamine

IUPAC Name

4-nitrobenzene-1,2-diamine

Molecular Formula

C6H7N3O2
C6H3(NH2)2NO2
C6H7N3O2

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C6H7N3O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,7-8H2

InChI Key

RAUWPNXIALNKQM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)N

Solubility

less than 1 mg/mL at 68.9° F (NTP, 1992)
Soluble in acid
Sparingly sol in water; sol in aq soln of hydrochloric acid
In water, 1.30X10+4 mg/L at 25 °C (est)
Solubility in water: poo

Synonyms

2-Amino-4-nitrophenyl)amine; 1,2-Diamino-4-nitrobenzene; 2-Amino-4-nitroaniline; 2-Amino-5-nitroaniline; 3,4-Diaminonitrobenzene; 4-Nitro-1,2-benzenediamine; 4-Nitro-1,2-diaminobenzene; 4-Nitro-1,2-benzenediamine; 4-Nitro-2-aminoaniline; 4-Nitro-o-ph

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)N

4-Nitro-o-phenylenediamine is an organic compound with the molecular formula C6H7N3O2C_6H_7N_3O_2 and a molecular weight of 153.14 g/mol. It appears as an orange-red powder and is primarily known for its use in hair dye formulations due to its ability to produce various shades, including brown, red, and blonde, when mixed with hydrogen peroxide. This compound is classified as a primary amino compound and a C-nitro compound, structurally characterized by a nitro group attached to the para position of o-phenylenediamine .

Mutagenicity studies:

  • 4-NOP is a powerful direct-acting mutagen, meaning it can directly induce changes in the genetic material (DNA) of an organism without requiring metabolic activation []. This property makes it a valuable tool for researchers studying the mechanisms of mutation and its potential role in various diseases like cancer.

  • 4-NOP exhibits significant enhancement in mutagenicity when exposed to plant enzymatic systems []. This unique characteristic allows researchers to investigate the role of plant enzymes in activating mutagens, potentially leading to a better understanding of environmental exposure risks and food safety concerns.

  • Researchers have employed Salmonella typhimurium strain TA98 alongside 4-NOP to assess its mutagenic potential []. This specific bacterial strain is widely used in mutagenicity testing due to its sensitivity to DNA damage.

Mechanism of action:

  • While the exact mechanism of action remains under investigation, evidence suggests 4-NOP's mutagenic activity might involve peroxidatic oxidation. This process involves enzymes called peroxidases, which can generate reactive oxygen species that damage DNA [].

  • Researchers have further explored this hypothesis by using cytochrome P450 and peroxidase enzyme inhibitors in conjunction with the Salmonella typhimurium assay and isolated enzymes []. These experiments aim to elucidate the specific enzymes involved in 4-NOP activation within plant systems.

, particularly in the presence of strong oxidizing agents, strong acids, and strong reducing agents. It is stable under normal conditions but can react vigorously when exposed to incompatible substances. It has been shown to be a direct-acting mutagen in several studies, indicating its potential for inducing mutations in bacterial and mammalian cells .

The biological activity of 4-nitro-o-phenylenediamine has been extensively studied, particularly concerning its mutagenic properties. Research indicates that it induces mutations in Salmonella typhimurium and mouse lymphoma cells without metabolic activation. The compound has been shown to increase revertant colonies significantly when tested under controlled conditions, suggesting a clear mutagenic effect . Additionally, it is considered moderately toxic by ingestion and can cause irritation to the skin, eyes, and respiratory tract .

4-Nitro-o-phenylenediamine can be synthesized through several methods. One common route involves the reduction of 2,4-dinitroaniline using hydrogen sulfide in ammonia water. Other synthetic methods may include various chemical transformations that introduce the nitro group at the para position of o-phenylenediamine . The compound can also be purified by crystallization from water or other suitable solvents.

The primary application of 4-nitro-o-phenylenediamine is in the cosmetic industry as a component of oxidation hair dyes. It is used at concentrations typically not exceeding 1% in formulations, which translates to about 0.5% upon application after mixing with hydrogen peroxide. Beyond cosmetics, its mutagenic properties have made it a subject of study in toxicology and environmental science .

Interaction studies involving 4-nitro-o-phenylenediamine have focused on its mutagenic potential when combined with other substances or under different environmental conditions. For instance, exposure to ultraviolet light has been shown to enhance its mutagenicity significantly. The compound's interactions with metabolic activation systems (like S9-mix) have also been investigated, revealing increased toxicity and mutagenic effects at certain concentrations .

Several compounds share structural or functional similarities with 4-nitro-o-phenylenediamine. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Aspects
o-PhenylenediamineBasic structure without nitro substitutionNon-mutagenic; used in dye synthesis
2-NitroanilineNitro group at the ortho positionDifferent reactivity profile
3-NitroanilineNitro group at the meta positionVarying biological activity compared to 4-nitro
2-Amino-4-nitrophenolContains both amino and nitro groupsPotentially different applications in dyes

4-Nitro-o-phenylenediamine is unique among these compounds due to its specific placement of the nitro group which contributes significantly to its mutagenic properties and applications in hair dye formulations .

Physical Description

4-nitro-o-phenylenediamine appears as dark red needles or red solid. (NTP, 1992)
RED POWDER.

Color/Form

Dark red needles from dilute alcohol

XLogP3

0.9

LogP

0.88 (LogP)
log Kow = 0.88
0.88

Melting Point

390 to 394 °F (NTP, 1992)
199.5 °C
201 °C

UNII

5A9AX7Y0TT

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (89.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Carcinogens

Mechanism of Action

4-Nitro-o-phenylenediamine (NOP) is a powerful direct-acting mutagen which demonstrates significant enhancement in mutagenicity when exposed to plant enzymatic systems. Evidence implicating the involvement of peroxidactic oxidation in NOP activation has been obtained from plant-cell suspension and isolated enzyme experiments. Using selected cytochrome P450 and peroxidase enzyme inhibitors in conjunction with Salmonella typhimurium strain TA98 and intact plant-cell activating systems as well as isolated horseradish peroxidase enzyme /the authors/ have further investigated NOP activation by plant systems. The activation of NOP by both plant cells and by horseradish peroxidase was suppressed by the P450 inhibitors methimazole and (+)-catechin and by the peroxidase inhibitors diethyldithiocarbamate and potassium cyanide, but was not suppressed by the P450 inhibitors metyrapone and 7,8-benzoflavone. In addition, peroxidase enzymatic activity was measured and found to be inhibited by methimazole, diethyldithiocarbamate and potassium cyanide but not by (+)-catechin. The data strongly support the involvement of exogenous peroxidase in the plant activation of NOP, but point to a complex metabolic system that requires multistep processing before full mutagenic potential of the plant-activated component of NOP is expressed.

Vapor Pressure

1.09X10-4 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

99-56-9

Wikipedia

4-nitro-o-phenylenediamine

Use Classification

Cosmetics -> Hair dyeing

Methods of Manufacturing

Prepared by reduction of 2,4-dinitroaniline using H2S in ammonia water.

General Manufacturing Information

1,2-Benzenediamine, 4-nitro-: ACTIVE

Analytic Laboratory Methods

IDENTIFICATION AND ESTIMATION OF HAIR DYE COMPONENTS BY HIGH-PERFORMANCE LIQUID PHASE CHROMATOGRAPHY.
Paper chromatography using six solvent systems and 15 reagents has been used to separate and identify 30 aminobenzene derivatives, including o-phenylenediamine, 4-nitro-. Thin-layer chromatography using various adsorbents, eluants and indicators has been used for the analysis of o-phenylenediamine, 4-nitro-in hair-dye compositions: on silica gel plates impregnated with rice starch using four eluants with p-dimethylaminobenzaldehyde as an indicator, on silica gel G plates with ferric chloride as indicator, and with a sodium metabisulphite-saturated methanol solution as eluant, followed by elution and spectrophotometric determination. Two-dimensional thin-layer chromatography on silica gel G has been used to separate and identify dye intermediates, including o-phenylenediamine, 4-nitro-, with a limit of 0.02%.

Interactions

The antimutagenic activity of celecoxib was determined using histidine mutant Salmonella typhimurium strains TA98, TA100, TA102 and TA1535 against directly acting mutagens /including / 4-nitro-o-phenylenediamine (NPDA) ...and mutagens needing activation ... . Celecoxib inhibited ... NPDA-induced mutations of TA100. ... At concentrations of 0.2 mg/plate, celecoxib significantly inhibited NPDA-...induced mutations of TA98 by 52.5 ...%, ... (P < 0.001 ... ). ...
... Antimutagenicity of the 3-hydroxy-3-methylgutaryl-CoA (HMG-CoA) reductase inhibitors atorvastatin and lovastatin was studied using the Ames Salmonella typhimurium assay. Directly acting mutagens, sodium azide (NaN(3)) and 4-nitro-o-phenylenediamine (NPDA), were used to induce mutation in Salmonella strains TA98 and TA100. The antimutagenicity of lovastatin and atorvastatin was found to be significant (p < 0.01) and dose-dependent. The percentage inhibition of a 3 mg lovastatin-treated plate was found to be 79.9% and 61.8% against NPDA- and NaN(3)-induced mutation to TA98 and TA100, respectively. Atorvastatin (0.5 mg/plate) inhibited NPDA-and NaN(3)-induced mutation to TA98 and TA100 by 78.6% and 45.5%, respectively. Atorvastatin showed antimutagenic activity at lower concentrations than lovatstatin. ...
... honeybee (Apis mellifera) venom, ... collected in the State of São Paulo, Brazil, ... acted against the mutagenicity of 4-nitro-o-phenylenediamine /in Salmonella typhimurium TA98/ ...
Water, acetone and chloroform extracts of Emblica officinalis Gaertn. (Indian gooseberry)fruit reduced sodium azide and 4-nitro-o-phenylenediamine induced his+ revertants significantly in TA100 and TA97 a strains respectively of S. typhimurium. The chloroform extract was less active as compared to water and acetone extracts. Autoclaving of water extract for 15 min did not reduce its activity. ...
For more Interactions (Complete) data for 4-NITRO-1,2-DIAMINOBENZENE (9 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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